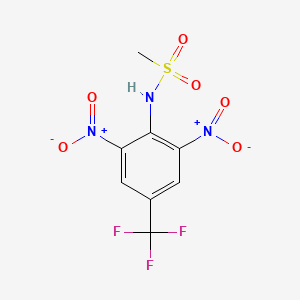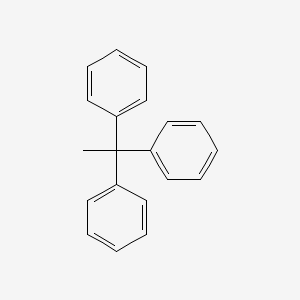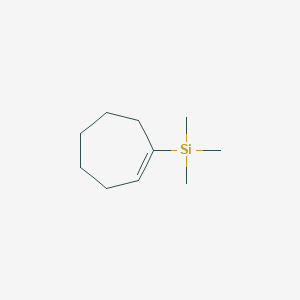![molecular formula C10H8Cl6 B11941140 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6,10,10-Hexachlorotetracyclo[7100~2,4~0~5,7~]decane is a complex organic compound with the molecular formula C10H8Cl6 It is known for its unique structure, which includes multiple chlorine atoms and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the tetracyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to maximize efficiency and minimize environmental impact, adhering to industry standards and regulations.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the tetracyclic structure.
Scientific Research Applications
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of multiple chlorine atoms on chemical reactivity and stability.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane involves its interaction with molecular targets, such as enzymes or receptors, through binding or chemical modification. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress. Detailed studies are required to elucidate the specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A similar tetracyclic compound with methyl groups instead of chlorine atoms.
Tetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A simpler tetracyclic structure without the chlorine atoms.
Uniqueness
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane is unique due to its high chlorine content and complex tetracyclic structure, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these characteristics are advantageous.
Properties
Molecular Formula |
C10H8Cl6 |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
3,3,6,6,10,10-hexachlorotetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H8Cl6/c11-8(12)2-1-3-5(9(3,13)14)7-6(4(2)8)10(7,15)16/h2-7H,1H2 |
InChI Key |
LXFGXVWBHKKGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Cl)Cl)C3C(C3(Cl)Cl)C4C1C4(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)

![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)



![1-(3-Chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]urea](/img/structure/B11941102.png)
![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)
![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)


![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
